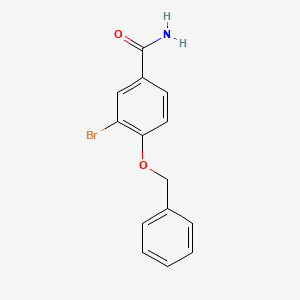

4-(Benzyloxy)-3-bromobenzamide

Übersicht

Beschreibung

“4-(Benzyloxy)-3-bromobenzamide” is likely a compound that belongs to the benzamide class of compounds, which are known for their wide range of biological activities . The “benzyloxy” and “bromobenzamide” groups suggest that it may have unique properties compared to other benzamides.

Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-3-bromobenzamide” were not found, benzamides are typically synthesized through the reaction of benzoic acid with an amine . The benzyloxy group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3-bromobenzamide” would likely consist of a benzene ring substituted with a benzyloxy group and a bromobenzamide group .Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions, including hydrogenation and halogen exchange reactions . The presence of the bromine atom might make “4-(Benzyloxy)-3-bromobenzamide” susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-3-bromobenzamide” would depend on its exact molecular structure. Benzamides are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Dual Functional Behavior in Chemical Reactions

Research highlights the compound's role in chemical synthesis, particularly in the Suzuki coupling reaction. It can act as a ligand or reactant depending on conditions, such as stoichiometric ratios and temperature, demonstrating its versatility in organic chemistry (Cavalheiro et al., 2019).

Catalysis and Synthetic Applications

The compound is instrumental in copper-catalyzed tandem reactions for synthesizing various derivatives, including benzisothiazol-3(2H)-one, showcasing its utility in creating biologically relevant molecules (Wang et al., 2012). Additionally, it serves as a key ingredient in palladium-catalyzed direct arylation of heteroarenes, facilitating the synthesis of heteroaryl benzamides (Chen et al., 2013).

Building Blocks for Pharmaceuticals and Agrochemicals

A significant application includes its use in synthesizing pyridine derivatives, which are crucial for pharmaceuticals and agrochemicals. Its functionality allows for further reactions in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, demonstrating its value as a versatile precursor (Verdelet et al., 2011).

Crystallography and Structural Analysis

The compound's derivatives are also explored in crystallography to understand halogen interactions within molecular structures, providing insights into the design of new materials and the prediction of their properties (Tothadi et al., 2013).

Biological Activity and Antioxidant Potential

While direct application in drug synthesis is excluded, derivatives of 4-(Benzyloxy)-3-bromobenzamide exhibit potential in biological studies. For instance, benzamide derivatives show significant biological and pharmacological benefits, including antioxidant, anti-inflammatory, and anticancer activities, thereby underscoring the compound's relevance in developing therapeutic agents (Oliveira et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds like benzylic halides have been known to show enhanced reactivity due to the adjacent aromatic ring . This suggests that 4-(Benzyloxy)-3-bromobenzamide may interact with similar targets.

Mode of Action

It’s known that benzylic halides can undergo sn1, sn2, and e1 reactions . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It’s known that benzylic halides can undergo free radical reactions . This suggests that 4-(Benzyloxy)-3-bromobenzamide may influence similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .

Result of Action

Similar compounds have been known to show enhanced reactivity due to the adjacent aromatic ring , suggesting that 4-(Benzyloxy)-3-bromobenzamide may have similar effects.

Action Environment

It’s known that the broad application of similar reactions arises from the exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVMMOMRCTWPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

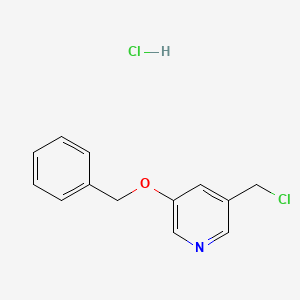

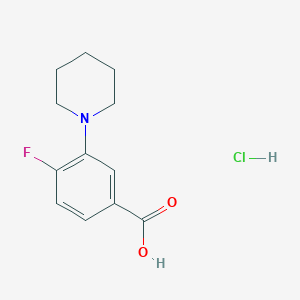

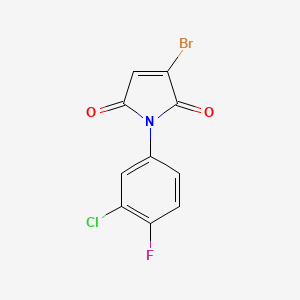

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1447032.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)